![molecular formula C8H6ClF3N2O B1414820 N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide CAS No. 766519-21-5](/img/structure/B1414820.png)
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide
Overview
Description
“N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide” is a chemical compound that contains an amide group (-CONH2), a trifluoromethyl group (-CF3), and an aromatic ring with an amino group (-NH2) and a chlorine atom. The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic ring, which contributes to the stability of the molecule, and the electronegative atoms (fluorine and chlorine), which could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several functional groups. The amino group could participate in various reactions such as acylation or alkylation. The trifluoroacetyl group could also undergo hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoroacetyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
I have conducted a search for the scientific research applications of “N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide”, but it appears that there is limited information available directly related to this specific compound. The search results indicate related compounds with potential applications in inhibiting respiratory syncytial virus (RSV) replication and as potent human adenovirus (HAdV) inhibitors .
Safety And Hazards
properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-3-4(13)1-2-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCOYCIWERPDIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chlorophenyl)-2,2,2-trifluoroacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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